molecular formula C8H5Cl2NO3 B2493665 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one CAS No. 27700-44-3

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B2493665
CAS No.: 27700-44-3
M. Wt: 234.03
InChI Key: PEFXMYNGSFPNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one (CAS: 27700-44-3) is an organic compound with the molecular formula C₈H₅Cl₂NO₃ and a molecular weight of 234.04 g/mol . The compound features a dichloroacetophenone backbone substituted with a 3-nitrophenyl group, which confers unique electronic and steric properties. Its structure includes a ketone group adjacent to two chlorine atoms and a nitro group at the meta position of the phenyl ring. This arrangement influences its reactivity, solubility, and biological activity.

The nitro group (-NO₂) is a strong electron-withdrawing moiety, polarizing the aromatic ring and enhancing electrophilic character. The dichloroacetophenone core is known for its role in inhibiting enzymes such as pyruvate dehydrogenase kinase (PDHK), as seen in related compounds like XB-1 (IC₅₀ = 337 nM) and Cpd64, which exhibit anticancer activity . Applications span agrochemicals (e.g., herbicide safeners) and pharmaceuticals (e.g., antiviral and anticancer agents) .

Properties

IUPAC Name

2,2-dichloro-1-(3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFXMYNGSFPNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one typically involves the chlorination of 1-(3-nitrophenyl)ethanone. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2-Dichloro-1-(3-aminophenyl)ethan-1-one.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino, hydroxyl, or alkoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one has been investigated for its potential as a drug candidate, particularly as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK inhibitors are of great interest in cancer therapy due to their role in regulating metabolic pathways in tumor cells.

Case Study: PDHK Inhibition

A study highlighted the synthesis of dichloroacetophenone analogs, including this compound, which showed promising results in inhibiting PDHK1 with IC50 values in the nanomolar range. These compounds were designed to bind to the allosteric pocket of PDHK1, leading to enhanced anticancer activity in non-small-cell lung cancer (NSCLC) models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the aromatic ring significantly influenced inhibitory potency .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the formation of various functionalized derivatives through electrophilic reactions.

Synthetic Pathways

Research has demonstrated that this compound can undergo nucleophilic substitution reactions and participate in Grignard reactions to yield a range of substituted products. For example:

  • Grignard Reactions : The compound can react with phenylmagnesium bromide to form magnesium enolates, which can then be trapped with aldehydes or ketones to produce aldol or Claisen condensation products .
Reaction TypeReactantsProductsYield (%)
Grignard ReactionThis compound + PhMgBrAldol productsModerate
Electrophilic AdditionThis compound + Acyl Chloridesα,α-Dichlorocarbonyl derivativesGood

Biochemical Research Applications

Beyond synthetic chemistry and medicinal applications, this compound has been explored for its biochemical properties.

Inhibition Studies

Recent studies indicate that this compound may inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in phospholipidosis—a condition associated with drug-induced toxicity. The inhibition of LPLA2 was found to correlate with the ability of certain drugs to induce phospholipidosis .

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to the observed biological activities. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Table 1: Physical and Structural Properties of Selected Dichloroacetophenone Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Reference
2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one 3-NO₂ on phenyl C₈H₅Cl₂NO₃ 234.04 PDHK inhibition, anticancer
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one 3-F on phenyl C₈H₅Cl₂FO 207.03 Intermediate for agrochemicals
2,2-Dichloro-1-(4-chloro-1H-indol-1-yl)ethan-1-one 4-Cl-indole C₁₀H₆Cl₃NO 262.52 Crystallography studies
XB-1 (2,2-Dichloro-1-(4-((4-isopropylphenyl)amino)-3-nitrophenyl)ethan-1-one) 4-isopropylphenylamino, 3-NO₂ C₁₇H₁₅Cl₂N₂O₃ 366.22 PDHK inhibitor (IC₅₀ = 337 nM)
Cpd64 (2,2-Dichloro-1-(4-isopropoxy-3-nitrophenyl)ethan-1-one) 4-isopropoxy, 3-NO₂ C₁₁H₁₁Cl₂NO₄ 292.12 NSCLC synergy with erlotinib

Key Observations :

  • Electron-Withdrawing Effects : The 3-nitro group in the target compound enhances electrophilicity compared to halogenated analogues (e.g., 3-fluoro derivative) , facilitating nucleophilic substitution reactions.
  • Bioactivity: Nitro-substituted derivatives (e.g., XB-1, Cpd64) exhibit superior enzyme inhibition (PDHK) compared to non-nitro analogues, likely due to enhanced binding via nitro-oxygen interactions .

Bioisosteric Replacements and Agrochemical Safeners

The safener R-28725 (2,2-dichloro-1-(2,2-dimethyloxazolidin-3-yl)ethan-1-one) shares a dichloroacetophenone core with the target compound but replaces the nitro group with an oxazolidine ring. This substitution improves solubility and hydrogen-bonding capacity, critical for protecting crops from herbicide toxicity . In contrast, the nitro group in the target compound may limit solubility but enhance stability in hydrophobic environments.

Electronic and Crystallographic Insights

  • DFT Limitations : Studies on 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one () reveal challenges in modeling electron density for polarized bonds (e.g., C=O, C-Cl). Similar issues may arise for the target compound’s nitro and ketone groups, complicating computational predictions .
  • Crystal Packing : The nitro group in 3-nitrophenyl derivatives introduces steric hindrance, affecting crystal lattice stability compared to simpler halogenated analogues .

Biological Activity

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one, also referred to as Cpd64 in various studies, is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article explores its mechanisms of action, biological effects, and relevant case studies detailing its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dichloroacetophenone backbone with a nitrophenyl substituent, which contributes to its reactivity and biological properties. Its structural formula can be represented as follows:

C9H7Cl2NO3\text{C}_9\text{H}_7\text{Cl}_2\text{N}\text{O}_3

The biological activity of this compound primarily revolves around its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK), an enzyme implicated in cancer metabolism. By inhibiting PDHK, the compound enhances the activity of pyruvate dehydrogenase (PDH), which is crucial for cellular respiration and energy production. This mechanism has been linked to increased mitochondrial respiration and ATP generation, making it a promising candidate for enhancing the efficacy of existing cancer therapies, particularly in non-small cell lung cancer (NSCLC) models .

Anticancer Effects

Recent studies have highlighted the compound's efficacy in various cancer cell lines. Notably, Cpd64 has shown enhanced anti-proliferative effects when used in conjunction with epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in NSCLC cells under hypoxic conditions. The introduction of Cpd64 not only improved tumor growth inhibition but also elevated mitochondrial activity, indicating a multifaceted role in cancer treatment .

Case Studies

  • NSCLC Treatment : In xenograft mouse models treated with EGFR-TKIs, the addition of Cpd64 resulted in significant tumor size reduction compared to controls. The study demonstrated that Cpd64 effectively modulated metabolic pathways associated with tumor growth .
  • Inhibition Studies : A structure-activity relationship (SAR) analysis revealed that modifications to the nitrophenyl group could enhance PDHK inhibition potency. Compounds with similar scaffolds exhibited IC50 values ranging from 86 nM to 140 nM against PDHK1 .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (nM)Biological EffectReference
Cpd64PDHK186Enhanced ATP generation; Tumor growth inhibition
Dichloroacetophenone analogPDHK1140Inhibition of cancer cell proliferation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one to achieve high yield and purity?

  • Methodology : The synthesis typically involves Friedel-Crafts acylation of 3-nitroacetophenone with dichloroacetyl chloride. Key parameters include controlling stoichiometry (1:1.2 molar ratio of 3-nitroacetophenone to dichloroacetyl chloride), reaction temperature (0–5°C to minimize side reactions), and using anhydrous aluminum chloride as a catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) yields >85% purity. Confirm purity via HPLC (retention time ~15.2 min) and NMR (characteristic singlet for dichloromethyl protons at δ 6.50 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm the carbonyl stretch (C=O) at ~1680 cm⁻¹ and nitro group (NO₂) asymmetric stretching at ~1520 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.8 ppm for nitrophenyl) and dichloromethyl carbons (δ 40–45 ppm).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 260.98 (C₈H₅Cl₂NO₃) .
  • X-ray crystallography : Resolve bond lengths (e.g., C-Cl: 1.74–1.78 Å) and dihedral angles using SHELXL refinement .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 123 K resolves space group (e.g., P 1) and unit cell parameters. Use SHELXS for structure solution and SHELXL for refinement, placing hydrogen atoms in calculated positions (riding model). Final R-factors should achieve <0.05 for high confidence .

Advanced Research Questions

Q. Which density functional theory (DFT) functionals best describe the electron density distribution (EDD) in this compound?

  • Methodology : Benchmark 30 exchange-correlation functionals against high-resolution X-ray data. Hybrid functionals like B3LYP and PBE0 outperform pure functionals (e.g., SVWN) in modeling polarized bonds (C-Cl, C=O) and Laplacian values (∇²ρ) at bond critical points. Use AIMAll to compute QTAIM parameters (ρ, ∇²ρ, H) for accuracy validation .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

  • Methodology : The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution at the ortho and para positions. Kinetic studies (e.g., UV-Vis monitoring at 400 nm) reveal rate constants (k) for nucleophilic displacement of chlorine atoms, with thiols (e.g., ethylthiol) showing higher reactivity than amines due to softer nucleophilicity .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodology : For discrepancies in bond lengths (e.g., C=O: 1.21 Å experimentally vs. 1.23 Å computationally), re-optimize DFT calculations with dispersion corrections (e.g., ωB97X-D) or higher basis sets (e.g., def2-TZVP). Validate via Hirshfeld surface analysis to account for crystal packing effects .

Q. How can researchers assess the compound’s biological activity, such as PDHK1 inhibition for anticancer applications?

  • Methodology :

  • In vitro assays : Measure IC₅₀ values using MTT assays on NSCLC cell lines under hypoxia (1% O₂).
  • Synergy studies : Combine with erlotinib (EGFR inhibitor) and quantify apoptosis via flow cytometry (Annexin V/PI staining).
  • In vivo validation : Use xenograft models to evaluate tumor growth inhibition (TGI ≥60% at 50 mg/kg dose) .

Q. What methodologies address the lack of comprehensive toxicological data for this compound?

  • Methodology : Perform acute toxicity studies using zebrafish embryos (LC₅₀ determination via OECD 236 guidelines). For mechanistic insights, apply computational models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Cross-validate with Ames tests for genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.